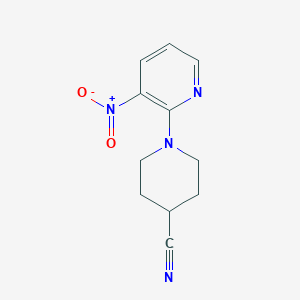

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9-3-6-14(7-4-9)11-10(15(16)17)2-1-5-13-11/h1-2,5,9H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXODVNTPRVAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384479 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728469 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

671191-99-4 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or non-commercial entity, this guide extrapolates from established chemical principles and data on analogous structures to present a robust technical profile. The document details a feasible synthetic pathway, predicted analytical characteristics, critical safety considerations, and the scientific rationale for its potential applications, particularly in the development of novel therapeutics.

Introduction: The Scientific Imperative

The convergence of the nitropyridine and piperidine scaffolds in a single molecule presents a compelling case for its investigation in drug discovery. The pyridine ring, particularly when substituted with a nitro group, is a well-established pharmacophore known for a range of biological activities.[1] The nitro group acts as a strong electron-withdrawing group, rendering the pyridine ring susceptible to nucleophilic attack, a key reaction in the synthesis of diverse derivatives.[2][3]

The piperidine moiety is one of the most prevalent N-heterocycles in approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability.[4] The carbonitrile group, in turn, can act as a versatile chemical handle for further molecular elaboration or as a key interacting group with biological targets. The strategic combination of these three components in 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile suggests a molecule with potential for nuanced biological activity and favorable drug-like properties.

Synthesis and Mechanism

The most logical and efficient synthetic route to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic systems, such as nitropyridines.[5]

Proposed Synthetic Pathway:

The synthesis involves the reaction of 2-chloro-3-nitropyridine with piperidine-4-carbonitrile. The electron-withdrawing nitro group at the 3-position activates the C2 position of the pyridine ring, making it highly susceptible to nucleophilic attack by the secondary amine of piperidine-4-carbonitrile.

Figure 1: Proposed synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Detailed Experimental Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidine-4-carbonitrile (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution. The base is crucial for scavenging the HCl byproduct of the reaction.

-

Addition of Electrophile: To the stirred suspension, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or MeCN is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate, a key step in the SNAr mechanism.

-

Base: An excess of a non-nucleophilic base is used to ensure the complete neutralization of the generated HCl, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction.

-

Temperature: Gentle heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate without promoting side reactions.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile would be confirmed using a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are predicted:

Table 1: Predicted Analytical Data

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the three distinct protons on the pyridine ring, with characteristic chemical shifts and coupling constants. Protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton at the 4-position of the piperidine ring will be a triplet of triplets. |

| ¹³C NMR | Resonances for all carbon atoms, including the characteristic downfield shifts for the carbons of the nitropyridine ring and the nitrile carbon. |

| IR Spectroscopy | A strong absorption band around 2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂N₄O₂), which would be a key identifier. |

Safety and Handling

As a novel compound, 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile should be handled with caution, assuming it may be hazardous. The safety profile can be inferred from the known hazards of its starting materials.

-

2-Chloro-3-nitropyridine (CAS: 5470-18-8): This compound is toxic if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

-

Piperidine-4-carbonitrile (CAS: 4395-98-6): This compound is also classified as hazardous.[7]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Potential Applications in Drug Discovery

The unique structural features of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile make it an attractive scaffold for the development of new therapeutic agents.

-

Kinase Inhibitors: The pyridine and piperidine rings are common features in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.

-

CNS Agents: The piperidine moiety is frequently found in drugs targeting the central nervous system. The lipophilicity and basicity of the piperidine ring can be modulated to optimize blood-brain barrier penetration.

-

Antimicrobial Agents: Nitropyridine derivatives have shown promise as antimicrobial agents.[1]

Logical Workflow for Investigating Biological Activity:

Figure 2: A logical workflow for the investigation of biological activity.

Conclusion

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, derived from a comprehensive analysis of related chemical structures and reactions. The proposed synthetic route is robust and relies on well-understood chemical principles. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this compound. By providing this detailed technical overview, we aim to stimulate further research into this and related molecules, ultimately contributing to the development of novel and effective therapeutics.

References

- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH. (2022-09-03).

- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (2022-01-03).

- Reactivity of the nitro group on a pyridine ring. Benchchem.

- SAFETY DATA SHEET. Fisher Scientific. (2011-05-05).

- SAFETY D

- (PDF) An 17O NMR spectroscopy study of 3-substituted 4-nitropyridine N-oxides.

- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.

- 2-Chloro-3-nitropyridine 99 5470-18-8. Sigma-Aldrich.

- Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.

- Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | Request PDF.

- nucleophilic aromatic substitutions. YouTube. (2019-01-19).

- Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF.

- 4395-98-6 | Piperidine-4-carbonitrile. ChemScene.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- material safety d

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. (2019-10-14).

- Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613. PubChem.

- Piperidine-4-carbonitrile 97 4395-98-6. Sigma-Aldrich.

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.

- SAFETY D

- 4-Cyanopiperidine Safety D

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

- Safety Data Sheet: Piperidine. Carl ROTH. (2025-03-31).

- Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Deriv

- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.

Sources

- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

physicochemical properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

Abstract

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a heterocyclic compound featuring a 3-nitropyridine moiety linked to a piperidine-4-carbonitrile scaffold. Such structures are of significant interest in medicinal chemistry, where the interplay of aromatic and saturated rings, coupled with polar functional groups, can be tuned to achieve desired pharmacological profiles. The physicochemical properties of this molecule are paramount as they directly govern its absorption, distribution, metabolism, excretion, and toxicity (ADME-T). This guide provides a comprehensive framework for the characterization of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, moving from in silico prediction to detailed, field-proven experimental protocols. The focus is not merely on the data itself, but on the causality behind the experimental design, ensuring a robust and reproducible characterization critical for any drug discovery program.

Molecular Overview and Computational Assessment

Prior to any empirical work, a computational assessment provides a foundational prediction of a molecule's behavior. These in silico methods are invaluable for anticipating challenges and planning experimental strategies. The structure of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile combines the electron-deficient, polar 3-nitropyridine ring with the flexible, saturated piperidine core, which is further functionalized with a polar carbonitrile group.

Chemical Structure: C₁₁H₁₂N₄O₂

Rationale for Key Properties:

-

Molecular Weight (MW): Directly impacts diffusion rates and is a primary component of Lipinski's Rule of Five for oral bioavailability.

-

logP: The logarithm of the octanol-water partition coefficient is a critical measure of lipophilicity, influencing membrane permeability and metabolic stability.[1][2] A value between 1 and 3 is often targeted for orally available drugs.

-

Topological Polar Surface Area (TPSA): The sum of surfaces of polar atoms in a molecule. TPSA is an excellent predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

-

Hydrogen Bond Donors/Acceptors: These counts are fundamental to understanding a molecule's interaction with biological targets and its solubility in aqueous media.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₄O₂ | Defines elemental composition. |

| Molecular Weight | 232.24 g/mol | Influences diffusion and bioavailability. |

| XLogP3 | 1.8 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 5 | (2x Oxygen in NO₂, Pyridine N, Piperidine N, Nitrile N) Influences solubility and target binding. |

| TPSA | 82.2 Ų | Predicts transport properties and cell permeability. |

| Rotatable Bonds | 1 | Indicates conformational flexibility. |

Note: Predicted values are computationally derived and require experimental validation.

Synthesis and Structural Confirmation

A prerequisite for accurate physicochemical analysis is the availability of a pure, well-characterized sample. The logical synthetic route is a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Protocol

The electron-withdrawing effect of the nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack. This makes 2-chloro-3-nitropyridine an ideal starting material.

-

Reaction Setup: To a solution of piperidine-4-carbonitrile (1.1 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) as a non-nucleophilic base.

-

Substrate Addition: Add 2-chloro-3-nitropyridine (1.0 eq) to the stirring mixture at room temperature.

-

Reaction Progression: Heat the mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The use of K₂CO₃ is critical to neutralize the HCl byproduct, driving the reaction to completion.

-

Workup: Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate (3x). The aqueous workup removes the DMF and inorganic salts.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

Caption: Synthetic workflow for the target molecule via SₙAr.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment of hydrogen atoms. The spectrum is predicted to show three distinct regions: downfield aromatic protons of the nitropyridine ring, and two sets of aliphatic protons for the piperidine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characterizes the carbon skeleton. Aromatic carbons will appear downfield (>110 ppm), with the carbon bearing the nitro group being significantly shifted. The nitrile carbon (C≡N) will have a characteristic shift around 115-125 ppm.

-

HRMS (High-Resolution Mass Spectrometry): Confirms the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For C₁₁H₁₂N₄O₂, the expected exact mass [M+H]⁺ is approximately 233.1033.[3]

Experimental Physicochemical Profiling

The following sections detail the experimental protocols for determining the most critical physicochemical properties for drug development.

Aqueous Solubility

Importance: Poor aqueous solubility is a primary cause of failure for drug candidates, leading to low bioavailability and erratic absorption.[4] Both kinetic and thermodynamic solubility are assessed. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a DMSO stock solution diluted in buffer, relevant for early screening.[5][6][7] Thermodynamic solubility is the true equilibrium value and is critical for later-stage development.[4][5]

Protocol: Kinetic Solubility via Nephelometry

This method measures the light scattering caused by fine precipitate formed when the compound comes out of solution.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells, inducing precipitation in wells where the concentration exceeds the kinetic solubility limit. The final DMSO concentration should be kept low and consistent (e.g., <2%) to minimize its solubilizing effect.

-

Incubation: Shake the plate for 2 hours at 25°C to allow for precipitation to stabilize.[5]

-

Measurement: Read the plate on a nephelometer, which quantifies the scattered light.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to buffer-only controls.

Caption: Experimental workflow for kinetic solubility determination.

Lipophilicity (LogP)

Importance: Lipophilicity, measured as LogP, governs how a drug partitions between aqueous and lipid environments, profoundly affecting its ability to cross cell membranes.[1][8] While computational methods provide an estimate, experimental determination is the gold standard.

Protocol: Shake-Flask Method with HPLC Analysis

This classic method directly measures the partitioning of the compound between n-octanol and water.[2]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is crucial to prevent volume changes during the experiment.

-

Compound Addition: Prepare a solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.

-

Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Caption: Workflow for Shake-Flask LogP determination.

Crystal Structure

Importance: X-ray crystallography provides the definitive, three-dimensional atomic arrangement of a molecule in its solid state. This information is invaluable for understanding intermolecular interactions, confirming stereochemistry, and informing structure-based drug design.[9][10]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The key and often most challenging step. Grow single crystals of diffraction quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution. A solvent screen is necessary; suitable systems might include ethyl acetate/hexane, acetone, or dichloromethane.

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head, typically using a cryoloop.

-

Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen (100 K) to minimize radiation damage during data collection.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson functions and refined against the experimental data to yield the final atomic coordinates and molecular structure.

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion

The comprehensive physicochemical characterization of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a multi-faceted process that forms the bedrock of its potential development as a therapeutic agent. While in silico predictions offer valuable initial guidance, they are no substitute for rigorous experimental determination. The protocols outlined in this guide for synthesis, structural confirmation, solubility, lipophilicity, and crystal structure analysis represent a robust, self-validating framework. By understanding not just how to perform these experiments, but why they are designed in a specific manner, researchers can generate high-quality, reliable data, enabling informed decisions and accelerating the journey from chemical entity to potential medicine.

References

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (NIH). [Link]

-

Piperidine | C5H11N | CID 8082. PubChem at the National Institutes of Health (NIH). [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. University of California, Irvine. [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. ResearchGate. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health (NIH). [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

3-Nitropyridine | C5H4N2O2 | CID 137630. PubChem at the National Institutes of Health (NIH). [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

1-(2-NITROPYRIDIN-3-YL)PIPERAZINE. gsrs. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

A beginner's guide to macromolecular crystallization. The Biochemist. [Link]

-

SUPPLEMENTARY INFORMATION. Macmillan Group at Princeton University. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

1-(3-Nitropyridin-2-yl)piperazine. MolPort. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. acdlabs.com [acdlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. agilent.com [agilent.com]

- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging established principles of organic chemistry and data from analogous structures, this document outlines the molecule's structural features, physicochemical properties, and a viable synthetic pathway.

Molecular Structure and Physicochemical Properties

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a derivative of both pyridine and piperidine. The core structure consists of a piperidine ring substituted at the nitrogen atom with a 3-nitropyridin-2-yl group. A nitrile functional group is attached at the 4-position of the piperidine ring.

The introduction of a nitro group (NO2) to the pyridine ring significantly influences the electronic properties of the molecule, rendering the pyridine ring electron-deficient. This electronic feature is a key determinant of its reactivity and potential applications.

Table 1: Physicochemical Properties of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

| Property | Value | Source |

| Molecular Formula | C11H12N4O2 | Calculated |

| Molecular Weight | 232.24 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CN=C1N2CCC(CC2)C#N)[O-] | Constructed |

| InChI Key | (InChI Key not publicly available) | - |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from similar compounds[1] |

Proposed Synthesis Workflow

The synthesis of 1-(3-nitropyridin-2-yl)piperidine-4-carbonitrile can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry is well-suited for coupling an amine with an electron-deficient aromatic ring.

The proposed pathway involves the reaction of 2-chloro-3-nitropyridine with piperidine-4-carbonitrile. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the secondary amine of the piperidine-4-carbonitrile.

Sources

The Emerging Therapeutic Potential of Nitropyridine-Piperidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Among the myriad of heterocyclic systems, the nitropyridine-piperidine core has emerged as a compelling scaffold with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of nitropyridine-piperidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a comprehensive resource, elucidating the rationale behind experimental designs and highlighting the promising future of this unique chemical entity. The inherent structural features of the nitropyridine-piperidine scaffold—combining the electron-withdrawing nature of the nitropyridine moiety with the conformational flexibility and basicity of the piperidine ring—confer a unique physicochemical profile that is amenable to interaction with a wide range of biological targets. This guide will delve into the key therapeutic areas where this scaffold has shown promise, including oncology, infectious diseases, and neurodegenerative disorders.

I. The Nitropyridine-Piperidine Scaffold: A Synthesis and Structure-Activity Relationship (SAR) Overview

The synthetic accessibility of the nitropyridine-piperidine scaffold allows for the generation of diverse chemical libraries, a crucial aspect of modern drug discovery. The most common synthetic strategies involve the nucleophilic substitution of a leaving group on the nitropyridine ring by the nitrogen atom of a piperidine derivative. The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents on both the pyridine and piperidine rings, enabling a thorough exploration of the structure-activity relationship (SAR).

A pivotal study in this area involved the synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents.[1] This work demonstrated that the linkage of these two heterocyclic systems can yield compounds with significant biological activity. For instance, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate exhibited notable activity against intracranial L1210 leukemia and the mouse ependymoblastoma brain tumor system.[1] This highlights the importance of the substitution pattern on the piperidine nitrogen in modulating anticancer efficacy.

The electron-withdrawing nitro group on the pyridine ring plays a crucial role in the overall electronic properties of the molecule, often enhancing its ability to participate in key biological interactions. The position of the nitro group, as well as the presence of other substituents on the pyridine ring, can significantly influence the biological activity profile.

II. Anticancer Activity: A Primary Therapeutic Frontier

The nitropyridine-piperidine scaffold has demonstrated significant promise as a source of novel anticancer agents. The cytotoxic effects of these compounds are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

A. Mechanistic Insights into Anticancer Action

Several piperidine derivatives have been shown to exert their anticancer effects by activating critical signaling pathways that lead to programmed cell death.[2] The presence of the nitropyropyridine moiety is anticipated to enhance these effects through various mechanisms, including increased cellular uptake and interaction with specific molecular targets. Key mechanisms of action for related compounds include the induction of reactive oxygen species (ROS), activation of caspases, and modulation of the Bcl-2 family of proteins.[3]

The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and proliferation, is a common target for anticancer drugs. The nitropyridine-piperidine scaffold holds the potential to generate potent inhibitors of this pathway, a hypothesis supported by the activity of other pyridine-containing compounds.[4]

Signaling Pathway: Postulated Inhibition of the PI3K/Akt/mTOR Pathway by Nitropyridine-Piperidine Derivatives

Caption: Postulated mechanism of anticancer activity.

B. In Vitro Evaluation of Cytotoxicity

The initial assessment of the anticancer potential of novel nitropyridine-piperidine derivatives is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity Data for a Hypothetical Nitropyridine-Piperidine Compound (NPP-1)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT116 | Colon Cancer | 3.8 |

| A549 | Lung Cancer | 7.1 |

| HeLa | Cervical Cancer | 4.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitropyridine-piperidine derivative and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

III. Antimicrobial Activity: A Broad-Spectrum Potential

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The nitropyridine-piperidine scaffold presents a promising avenue for the discovery of novel antibacterial and antifungal compounds. The presence of the pyridine ring, a common feature in many antimicrobial drugs, coupled with the versatile piperidine moiety, suggests a high probability of identifying potent antimicrobial agents within this chemical class.[5]

A. Antibacterial and Antifungal Screening

The antimicrobial activity of nitropyridine-piperidine derivatives can be evaluated against a panel of clinically relevant bacterial and fungal strains using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the nitropyridine-piperidine compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow: Antimicrobial Susceptibility Testing

Caption: Standard workflow for MIC determination.

IV. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. The multifactorial nature of these diseases necessitates the development of drugs with diverse mechanisms of action. Piperidine-containing compounds have shown promise as neuroprotective agents, and the addition of a nitropyridine moiety could enhance these properties.[6] The antioxidant and anti-inflammatory properties of piperine, a well-known piperidine alkaloid, suggest that nitropyridine-piperidine derivatives may also exhibit neuroprotective effects by mitigating oxidative stress and neuroinflammation, key pathological features of neurodegenerative disorders.[7]

A. Investigating Neuroprotection in Cellular Models

The neuroprotective potential of nitropyridine-piperidine compounds can be initially assessed in vitro using neuronal cell lines subjected to various insults that mimic the pathological conditions of neurodegenerative diseases.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

-

Pre-treatment: Treat the cells with different concentrations of the nitropyridine-piperidine derivative for a specified period.

-

Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) for Alzheimer's disease models.

-

Cell Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Evaluation of Neuroprotective Effects: A significant increase in cell viability in the presence of the compound compared to the neurotoxin-treated control indicates a neuroprotective effect.

V. Conclusion and Future Directions

The nitropyridine-piperidine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The evidence, though still emerging, strongly suggests its potential in oncology, infectious diseases, and neuroprotection. Future research should focus on the synthesis of diverse libraries of nitropyridine-piperidine derivatives to conduct comprehensive structure-activity relationship studies. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. Furthermore, in vivo studies in relevant animal models will be essential to validate the therapeutic potential of this exciting class of compounds. The continued exploration of the nitropyridine-piperidine scaffold is poised to make a significant contribution to the development of next-generation therapeutics.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (1980). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (2023). MDPI. Retrieved from [Link]

-

Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2012). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ACG Publications. Retrieved from [Link]

-

The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and anticancer activity of some new pyridine derivatives. (2019). ResearchGate. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2020). MDPI. Retrieved from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2021). ACG Publications. Retrieved from [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved from [Link]

-

Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. (2008). National Center for Biotechnology Information. Retrieved from [Link]

-

SAR Study of Piperidine Derivatives as Inhibitors of 1,4-Dihydroxy-2-Naphthoate Isoprenyltransferase (MenA) from Mycobacterium Tuberculosis. (2022). ResearchGate. Retrieved from [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). ResearchGate. Retrieved from [Link]

-

Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells. (2022). ResearchGate. Retrieved from [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]

-

New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (2021). JETIR. Retrieved from [Link]

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety and handling protocols for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely nitropyridines and piperidines, to establish a robust framework for its safe utilization in a laboratory setting. The principles of chemical reactivity and toxicological profiles of these constituent moieties form the basis for the recommendations herein.

Understanding the Compound: A Structural and Reactivity Perspective

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is a complex heterocyclic molecule incorporating three key functional groups that dictate its chemical behavior and potential hazards: a nitropyridine ring, a piperidine ring, and a nitrile group.

-

Nitropyridine Moiety: The presence of a nitro (NO₂) group significantly influences the electronic properties of the pyridine ring. This strong electron-withdrawing group deactivates the ring towards electrophilic substitution but markedly activates it for nucleophilic aromatic substitution (SNAr)[1]. This inherent reactivity necessitates careful consideration of reaction conditions to avoid unintended side reactions. Nitropyridine derivatives are recognized as important intermediates in the synthesis of bioactive molecules and pharmaceuticals[2][3].

-

Piperidine Moiety: Piperidine is a saturated heterocyclic amine that is classified as a flammable liquid and is toxic and corrosive[4][5][6][7]. It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled[4][5][6][7]. The piperidine scaffold is a common feature in many pharmaceuticals and bioactive compounds.

-

Nitrile Group: The carbonitrile (-C≡N) group is a versatile functional group in organic synthesis. While relatively stable, it can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides. Under certain conditions, it can also be reduced to an amine.

Predicted Physicochemical Properties

Hazard Identification and GHS Classification: An Inferential Approach

Based on the known hazards of its parent structures, a presumptive Globally Harmonized System (GHS) classification for 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is proposed below. This classification should be considered provisional and handled with the utmost caution pending empirical data.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[6][7]. | |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[4][5][6][7]. | |

| Skin Corrosion/Irritation | Category 1B/2 | / | Danger / Warning | H314: Causes severe skin burns and eye damage[4][5][7] or H315: Causes skin irritation[9]. |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage[6]. | |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[4][5][6]. | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation[9]. | |

| Reproductive Toxicity | Suspected | Danger | May damage fertility or the unborn child[10]. |

Note: The GHS pictograms are illustrative and based on the potential hazards. The final classification may vary.

Core Directive for Safe Handling: A Proactive Approach to Laboratory Safety

Given the inferred toxicological profile, a stringent and proactive approach to handling is mandatory. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense

All manipulations of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood to ensure adequate ventilation[4][5]. The fume hood sash should be kept at the lowest practical height.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

| PPE Component | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | To prevent skin contact with a substance presumed to be toxic upon dermal absorption[5][6][7]. |

| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental contact with the eyes, which could cause severe damage[5][6][7]. |

| Lab Coat | A chemically resistant lab coat, fully buttoned. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for operations with a high potential for aerosolization. | To prevent inhalation of a substance presumed to be toxic if inhaled[4][5][6]. |

| Footwear | Closed-toe shoes made of a non-porous material. | To protect feet from spills. |

// Connections Prep -> SelectPPE; SelectPPE -> DonGown; DonGown -> DonMask; DonMask -> DonGoggles; DonGoggles -> DonGloves; DonGloves -> WorkInHood; WorkInHood -> DoffGloves; DoffGloves -> DoffGown; DoffGown -> DoffGoggles; DoffGoggles -> DoffMask; DoffMask -> DoffInnerGloves; DoffInnerGloves -> WashHands; } end_dot Caption: Recommended PPE Donning and Doffing Workflow.

Storage and Handling: Maintaining Chemical Integrity and Safety

-

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[7][8][11]. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep away from heat, sparks, and open flames[7][11].

-

Handling:

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[9]. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][5][9]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[4][5][9]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][5][9]. |

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a sealed container for disposal[4][12]. Large spills should be handled by trained emergency response personnel.

Disposal Considerations: Environmental Responsibility

Waste containing 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile should be considered hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations[13]. It is recommended to use a licensed professional waste disposal service[13]. Do not allow the chemical to enter drains or waterways.

// Connections WasteGen -> Segregate; Segregate -> Container; Container -> Store; Store -> LicensedDisposal; LicensedDisposal -> Documentation; } end_dot Caption: Workflow for the Safe Disposal of Contaminated Waste.

Conclusion: A Commitment to a Culture of Safety

The responsible use of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in a research and development setting hinges on a thorough understanding of its potential hazards and the diligent application of safety protocols. While this guide provides a comprehensive framework based on available data for related compounds, it is imperative that all personnel are trained on these procedures and that a culture of safety is actively fostered within the laboratory.

References

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

-

Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. carlroth.com [carlroth.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. Substance Information - ECHA [echa.europa.eu]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. carlroth.com [carlroth.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Utility of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile in Modern Drug Discovery

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is unending. Central to this endeavor is the availability of versatile chemical intermediates that serve as foundational building blocks for the synthesis of complex drug candidates.[1] 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile has emerged as a significant player in this field, bridging the privileged piperidine scaffold with the reactive and adaptable nitropyridine motif.[2] The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] Simultaneously, the nitropyridine component, with its potent electron-withdrawing nitro group, opens a gateway to a multitude of chemical transformations, most notably the reduction to a highly versatile amino group.[3] This unique combination of a saturated heterocycle and an activated aromatic system makes 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile a coveted intermediate in the synthesis of a new generation of therapeutics, including anticoagulants such as Apixaban.[4][5]

This comprehensive guide provides an in-depth exploration of the synthesis, properties, and key applications of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to effectively utilize this powerful intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its successful and safe application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile | - |

| CAS Number | 671191-99-4 | |

| Molecular Formula | C₁₁H₁₂N₄O₂ | - |

| Molecular Weight | 232.24 g/mol | |

| Appearance | Expected to be a yellow to orange solid | General knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | General knowledge |

Safety Considerations:

-

Toxicity: Nitropyridine derivatives are generally considered toxic if swallowed, inhaled, or in contact with skin.[7]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and ignition sources.[7]

Synthesis and Characterization

The most logical and widely practiced approach for the synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile is through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 3-nitropyridine ring by piperidine-4-carbonitrile. The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack.[3]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. echemi.com [echemi.com]

Troubleshooting & Optimization

Troubleshooting the purification of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile

An in-depth guide to navigating the complexities of purifying 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile, tailored for research and development chemists.

Introduction: Understanding the Challenge

The purification of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile presents a unique set of challenges stemming directly from its molecular architecture. This compound comprises three key functional regions: a basic piperidine ring, a highly polar and electron-deficient 3-nitropyridine system, and a polar carbonitrile group. The synthesis, typically a nucleophilic aromatic substitution (SNAr) between a 2-halo-3-nitropyridine and piperidine-4-carbonitrile, can leave behind polar starting materials and byproducts that are difficult to separate.[1][2]

The primary purification hurdles arise from the compound's basicity and high polarity. The piperidine nitrogen readily interacts with acidic stationary phases like silica gel, leading to significant chromatographic issues. This guide provides a structured, problem-oriented approach to overcoming these challenges, ensuring you can achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the purification of this compound.

Section 1: Column Chromatography Problems

Flash column chromatography is the workhorse of purification, but the basic nitrogen in the piperidine ring can cause frustrating complications.[3]

Q1: My compound is streaking and tailing severely on my silica gel column, resulting in broad peaks and poor separation. What is causing this and how can I fix it?

A1: The Cause: This classic issue is due to the strong interaction between the basic lone pair of electrons on the piperidine nitrogen and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This acid-base interaction causes some molecules of your compound to "stick" to the column, eluting much slower than the bulk material, which leads to severe peak tailing.

Solutions:

-

Mobile Phase Modification (The Quick Fix): Neutralize the acidic sites on the silica by adding a basic modifier to your eluent.[4]

-

Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). This is the most common and often most effective solution. The TEA is more basic than your product and will preferentially bind to the silanol groups, allowing your compound to elute symmetrically.

-

Ammonia in Methanol: For highly basic compounds, using a 1-2% solution of 7N ammonia in methanol as part of the mobile phase can be very effective.[3]

-

-

Alternative Stationary Phases (The Robust Solution): If mobile phase modifiers are insufficient or undesirable, change the stationary phase.

-

Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds.[3] Use Brockmann Grade I-III, starting with a non-polar solvent system and gradually increasing polarity.

-

Amine-Deactivated Silica: Pre-treated silica gel where the silanol groups are masked can provide excellent, reproducible results.[3]

-

-

Reversed-Phase Chromatography: For a complete change in selectivity, reversed-phase (C18) chromatography is a powerful option. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape by protonating the piperidine nitrogen.[3]

Q2: My compound seems to be irreversibly stuck on the silica column. Even with 100% ethyl acetate or methanol, it won't elute. What now?

A2: The Cause: This indicates either extremely strong binding or, more worrisomely, decomposition of the compound on the acidic silica gel. Nitropyridine compounds can be sensitive, and strong interactions with an acidic surface may catalyze degradation.

Solutions:

-

Test for Stability: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate. Let the plate sit on the bench for an hour, then develop it. If you see a new spot appear at the baseline or a smear from the original spot, your compound is likely degrading on silica.

-

Switch to a Neutral or Basic Stationary Phase: Immediately switch to neutral alumina, basic alumina, or consider reversed-phase chromatography as described in Q1.[4]

-

Minimize Contact Time: Use flash chromatography with a higher flow rate rather than slow-moving gravity chromatography to reduce the time your compound spends on the stationary phase.[3]

Section 2: Recrystallization Problems

Recrystallization is an ideal final purification step to obtain highly pure, crystalline material.

Q3: I'm trying to recrystallize my product, but it keeps "oiling out" into a gooey mess instead of forming crystals. What's going wrong?

A3: The Cause: Oiling out typically happens for two reasons: the solution is too supersaturated (cooled too quickly), or the presence of impurities is inhibiting the formation of a crystal lattice.[4]

Solutions:

-

Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature undisturbed. Do not place it directly in an ice bath. Slow cooling is critical for forming well-ordered crystals.

-

Add More Solvent: The oil is essentially a liquid phase of your compound. Add a small amount of hot solvent to redissolve the oil, then attempt to cool it more slowly.

-

Scratch & Seed: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a tiny crystal of pure material, add it to the solution (seeding) to initiate crystallization.[4]

-

Perform a Pre-Purification: If impurities are the problem, a quick plug of silica or alumina (using a modified eluent as described in Q1) to remove the gross impurities may be necessary before attempting recrystallization.

Q4: I can't find a single solvent that works for recrystallization. It's either too soluble even when cold, or not soluble enough even when hot. What is the strategy now?

A4: The Cause: This is a very common scenario. The ideal recrystallization solvent is one in which the compound has high solubility when hot and low solubility when cold. When no single solvent meets this criterion, a two-solvent system is the answer.

Solution: The Two-Solvent Method

-

Choose Your Pair: Select two miscible solvents. In "Solvent 1" (the "good" solvent), your compound should be highly soluble. In "Solvent 2" (the "bad" solvent), your compound should be poorly soluble.

-

Procedure: a. Dissolve your compound in the minimum amount of hot "Solvent 1". b. While still hot, add "Solvent 2" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated. c. Add a drop or two of hot "Solvent 1" to make the solution clear again. d. Allow the solution to cool slowly, as described in Q3. Crystals should form as the solvent mixture's overall solvating power decreases upon cooling.

| Common Solvent Pairs for Recrystallization |

| Dichloromethane / Hexane |

| Ethyl Acetate / Hexane |

| Acetone / Hexane |

| Toluene / Hexane |

| Ethanol / Water |

| Methanol / Diethyl Ether |

| This table provides common solvent pairs used in organic synthesis labs.[5] |

Section 3: Workup & Extraction Issues

Q5: My reaction yield was very low after performing a standard aqueous workup and extraction. Where did my product go?

A5: The Cause: The basic piperidine nitrogen makes the solubility of your product highly dependent on pH. If the aqueous layer during your workup was acidic (pH < 7), you likely protonated your product, forming a water-soluble ammonium salt. This salt would remain in the aqueous layer and be discarded, leading to low yield.

Solution: pH-Aware Extraction

-

Check the pH: Before and during extraction, always check the pH of the aqueous layer with pH paper or a meter.

-

Basify Before Extraction: Ensure the aqueous layer is basic (pH 8-10) by adding a base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution before extracting with your organic solvent (e.g., Ethyl Acetate, Dichloromethane). This ensures your product is in its neutral, organic-soluble form.

-

Back-Extraction: If you suspect your product is in an acidic aqueous layer you've already separated, you can recover it. Basify the acidic aqueous layer to pH 8-10 and re-extract it with an organic solvent.

Experimental Workflow & Protocols

Workflow for Purification Troubleshooting

The following diagram outlines a logical decision-making process for purifying 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile.

Caption: A decision-making workflow for purification.

Protocol 1: Optimized Flash Chromatography on Silica Gel

This protocol is designed to mitigate peak tailing associated with basic amines.

-

TLC Analysis: Develop a solvent system using Ethyl Acetate (EtOAc) and Hexane. Add one drop of triethylamine (TEA) to the TLC jar. Aim for a product Rf value of ~0.25.

-

Sample Preparation (Dry Loading):

-

Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

-

Add silica gel (approx. 2-3 times the mass of your crude product).

-

Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

-

-

Column Packing:

-

Pack a flash chromatography column with silica gel using your chosen mobile phase (e.g., 90:10 Hexane:EtOAc).

-

Crucially, add 1% (v/v) TEA to your mobile phase.

-

-

Loading and Elution:

-

Carefully add your dry-loaded sample to the top of the packed column.

-

Begin elution with your mobile phase, gradually increasing the polarity (gradient elution) if necessary to separate from less polar impurities.

-

Collect fractions and analyze by TLC to pool the pure product.

-

-

Solvent Removal: Remove the solvent under reduced pressure. Note that removing the final traces of TEA may require placing the sample under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q: What is the expected polarity of 1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile? A: High. The combination of the nitropyridine system and the carbonitrile group makes this a very polar molecule. It will likely require a polar mobile phase for chromatography, such as 30-70% ethyl acetate in hexane, or a methanol/dichloromethane system.[6]

Q: Is this compound stable to acidic or basic conditions? A: The piperidine moiety makes it a base. It will be stable to mild basic conditions used during workup (e.g., NaHCO₃). It is reactive towards strong acids, forming a salt. The carbonitrile group is susceptible to hydrolysis to a carboxylic acid or amide under harsh acidic or basic conditions, especially with heating. The 3-nitropyridine ring is generally stable but can be susceptible to reduction of the nitro group under certain conditions (e.g., catalytic hydrogenation).[7][8]

Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is ideal.

-

¹H NMR: Will confirm the structure and identify any major organic impurities.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. It will separate the main compound from trace impurities and confirm the molecular weight. Aim for >98% purity by LC peak area.

-

Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

-

Shainyan, B. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. Available at: [Link]

-

Bakke, J. M. (2009). Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. Available at: [Link]

-

PubChem. (n.d.). 2-Chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

- BenchChem. (2025).

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

- King, A. (n.d.).

- ResearchGate. (2021). Nitropyridines, Their Synthesis and Reactions.

-

El-Ghanam, A. (2015). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Journal of Chemistry. Available at: [Link]

- Chemtips. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Chemtips.

- Google Patents. (1990).

- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.

- Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Sciencemadness Discussion Board.

- Google Patents. (2010).

- Google Patents. (1959).

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?

- Spáčilová, L., et al. (2018). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. CESKA A SLOVENSKA FARMACIE, 67(4), 163-169.

-

MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

- Chemical-Suppliers.com. (n.d.). Piperidine-4-carbonitrile | CAS 4395-98-6. Chemical-Suppliers.com.

- Biotage. (2023).

- ChemScene. (n.d.). 4395-98-6 | Piperidine-4-carbonitrile. ChemScene.

- University of Rochester, Department of Chemistry. (n.d.).

- ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.

- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Flash Column Chromatography. University of Wisconsin-Madison.

- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.

- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Sorbent Technologies, Inc..

- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

- Defense Technical Information Center. (1993). Piperidine Synthesis. DTIC.

- Google Patents. (1959). Method of crystallizing nitro products.